2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that contains both pyrrole and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine typically involves multiple steps, starting from commercially available precursors. One common method involves the use of halogenated pyrazine derivatives. For instance, the synthesis may begin with 3,5-dibromo-6-chloropyrazin-2-amine, which undergoes a series of reactions including Sonogashira cross-coupling and base-induced cyclization .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Cyclization Reactions: These are crucial for forming the pyrrolo[2,3-b]pyrazine scaffold.
Common Reagents and Conditions
Substitution Reactions: Halogenating agents such as N-bromosuccinimide (NBS) and nucleophiles like amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while cyclization reactions can produce different fused heterocyclic compounds .
Scientific Research Applications
2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs)
Mechanism of Action
The mechanism of action of 2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
- 2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine
- tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
Uniqueness
2,7-Dichloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it particularly valuable for applications in organic electronics and as a potential drug candidate .
Properties
Molecular Formula |
C13H9Cl2N3O2S |
---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
2,7-dichloro-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C13H9Cl2N3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-10(14)12-13(18)16-6-11(15)17-12/h2-7H,1H3 |
InChI Key |
ZLKVPROUBMIRCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC(=CN=C32)Cl)Cl |
Origin of Product |
United States |
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